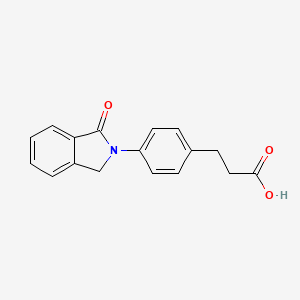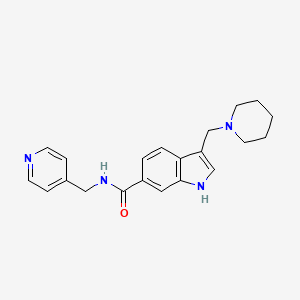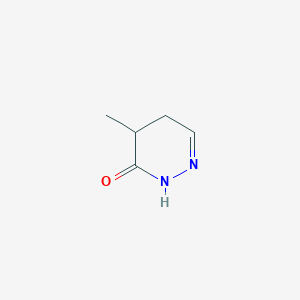
4-Methyl-4,5-dihydropyridazin-3(2H)-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities
A study by Sharma et al. (2013) discusses the efficient synthesis of derivatives of 4-Methyl-4,5-dihydropyridazin-3(2H)-one and their evaluation for anticonvulsant and muscle relaxant activities. Some compounds demonstrated significant anticonvulsant activity in various models compared to standard drugs like phenytoin and diazepam (Sharma et al., 2013).
Crystal Structures and Surface Analysis
Dadou et al. (2019) explored the crystal structures and Hirshfeld surface analyses of derivatives of 4-Methyl-4,5-dihydropyridazin-3(2H)-one. This study provides insights into the molecular interactions and structural properties of these compounds (Dadou et al., 2019).
Vibrational Spectroscopy and Thermal Studies
Daoui et al. (2021) synthesized a novel derivative and characterized it using various techniques including vibrational spectroscopy and thermal analysis. This research contributes to understanding the physical and chemical properties of the compound (Daoui et al., 2021).
Antimycobacterial Activities
In a study by Tan et al. (2012), new derivatives of 4-Methyl-4,5-dihydropyridazin-3(2H)-one were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. This highlights the potential medicinal application of these compounds (Tan et al., 2012).
Anticonvulsant and Antitubercular Activity
Asif et al. (2013) investigated the anticonvulsant and antitubercular activities of methyl indole derivatives of 4-Methyl-4,5-dihydropyridazin-3(2H)-ones, indicating their potential therapeutic uses in treating convulsions and tuberculosis (Asif et al., 2013).
Synthesis Methods
Stepakov et al. (2011) developed a new approach to synthesize 4-Methyl-4,5-dihydropyridazin-3(2H)-ones, demonstrating the versatility of synthesis methods and potential for creating a range of derivatives (Stepakov et al., 2011).
Propiedades
IUPAC Name |
5-methyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-2-3-6-7-5(4)8/h3-4H,2H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWLNKORVXQHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=NNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4,5-dihydropyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B3208828.png)

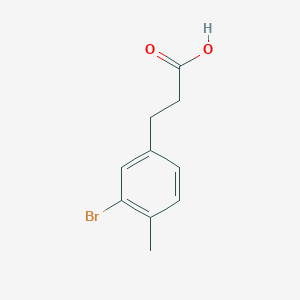

![2-(3-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B3208862.png)
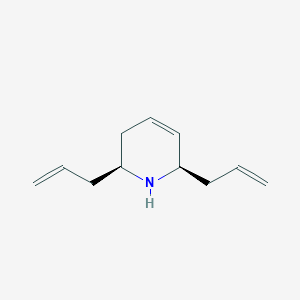


![4-[4-(Benzyloxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B3208896.png)

![N-[(4-bromophenyl)methyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3208908.png)

